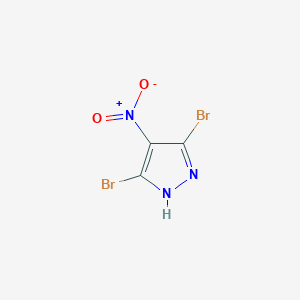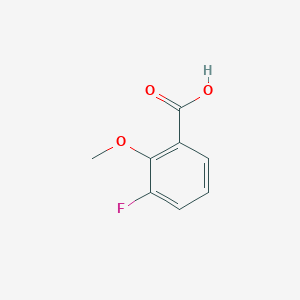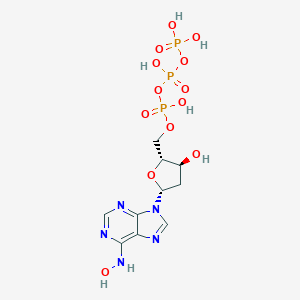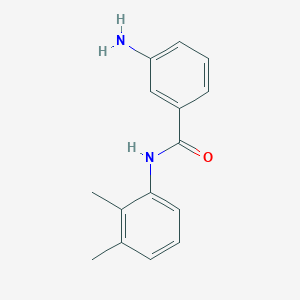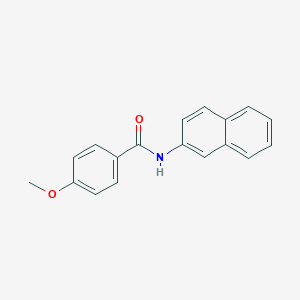
4-methoxy-N-naphthalen-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-naphthalen-2-ylbenzamide, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNBA belongs to the class of benzamide derivatives and possesses a unique molecular structure that makes it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 4-methoxy-N-naphthalen-2-ylbenzamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-methoxy-N-naphthalen-2-ylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
4-methoxy-N-naphthalen-2-ylbenzamide has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. 4-methoxy-N-naphthalen-2-ylbenzamide has also been reported to decrease the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Furthermore, 4-methoxy-N-naphthalen-2-ylbenzamide has been found to inhibit the proliferation and migration of cancer cells by regulating the expression of various genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-naphthalen-2-ylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-methoxy-N-naphthalen-2-ylbenzamide is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, 4-methoxy-N-naphthalen-2-ylbenzamide has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo. 4-methoxy-N-naphthalen-2-ylbenzamide also has a low bioavailability, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 4-methoxy-N-naphthalen-2-ylbenzamide. One area of interest is the development of novel formulations of 4-methoxy-N-naphthalen-2-ylbenzamide that can improve its solubility and bioavailability. Another direction is the investigation of the potential use of 4-methoxy-N-naphthalen-2-ylbenzamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Furthermore, the elucidation of the exact mechanism of action of 4-methoxy-N-naphthalen-2-ylbenzamide could provide insights into the development of new drugs with similar therapeutic effects.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-naphthalen-2-ylbenzamide involves the reaction of 2-naphthylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-methoxy-N-naphthalen-2-ylbenzamide as a white crystalline solid with a melting point of 184-186°C. The purity of the compound can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
4-methoxy-N-naphthalen-2-ylbenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 4-methoxy-N-naphthalen-2-ylbenzamide has also been shown to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, 4-methoxy-N-naphthalen-2-ylbenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
108717-14-2 |
|---|---|
Nom du produit |
4-methoxy-N-naphthalen-2-ylbenzamide |
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
4-methoxy-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C18H15NO2/c1-21-17-10-7-14(8-11-17)18(20)19-16-9-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,19,20) |
Clé InChI |
OFVPMKZSPQQCQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Solubilité |
0.6 [ug/mL] |
Synonymes |
4-METHOXY-N-2-NAPHTHALENYL-BENZAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



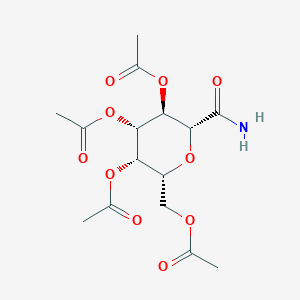
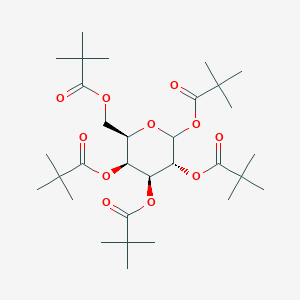
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
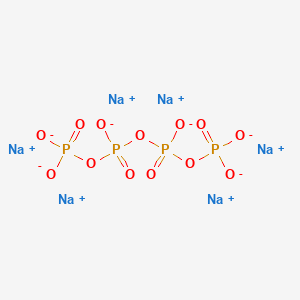
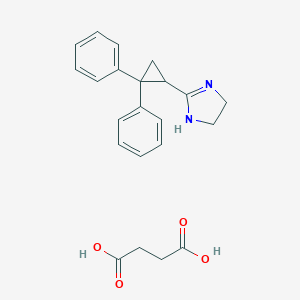
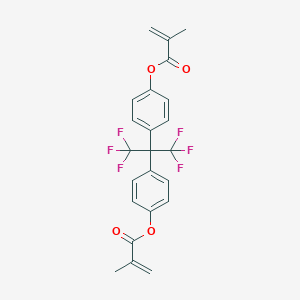

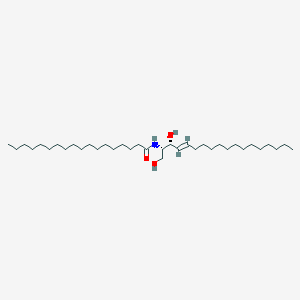
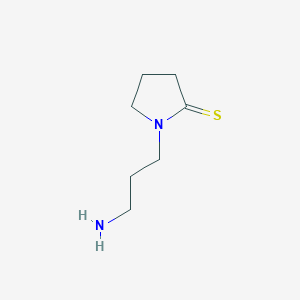
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
